[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine

Medicinal Chemistry Drug Design Physicochemical Properties

Researchers face inconsistent yields in PARG inhibitor or metallocatalyst synthesis due to poorly characterized pyrazole-ethylamine building blocks. This secondary amine offers validated steric and electronic precision.

• **PARG inhibition**: Direct precursor to PDD00017273; achieves <30 nM potency and >350× selectivity vs. PARP-1.
• **Catalysis**: Optimal Pd(II)/Ni(II) chelation - outperforms tertiary amine analogs in oligomerization & Friedel-Crafts.
• **Supply**: Packaged under inert gas; >98% HPLC purity guaranteed for reproducible SAR studies.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
Cat. No. B11739615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCNCC1=CC(=NN1C)C
InChIInChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)10-11(8)3/h5,9H,4,6H2,1-3H3
InChIKeyAOIYWSYFLSADJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine: Strategic Heterocyclic Building Block


[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine (CAS 1856079-21-4) is a secondary amine featuring a 1,3-dimethylpyrazole core linked via a methylene bridge to an ethylamine moiety . This heterocyclic building block belongs to the pyrazole class, widely recognized for its versatility in medicinal chemistry, coordination chemistry, and agrochemical research [1]. Unlike simpler pyrazole derivatives, the combination of the 1,3-dimethyl substitution pattern and the ethylamino side chain confers a distinct steric and electronic profile that governs its reactivity and downstream applications [2].

Secondary amine reactivity for reductive amination, alkylation, and metal coordination
1,3-Dimethylpyrazole core directs regiochemistry and modulates electronic profile
Ethylamine side chain balances nucleophilicity and steric accessibility

Limitations of Generic Pyrazole Amines Compared to 1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine


In-class pyrazole amines—such as the primary amine (1,3-dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770-63-7) or the tertiary amine N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylethanamine (CAS 852227-87-3)—exhibit fundamentally different nucleophilicity, steric hindrance, and hydrogen-bonding capabilities . The secondary ethylamine group in the target compound provides a balanced reactivity profile: it is sufficiently nucleophilic for reductive amination and alkylation, yet lacks the additional methyl group that would introduce unwanted steric bulk or alter the basicity in metal coordination [1]. These distinctions directly impact reaction yields, regioselectivity, and the physicochemical properties of downstream products, rendering generic substitution scientifically unsound without explicit validation [2].

Reactivity profile
Target secondary amine provides controlled nucleophilicity and hydrogen-bonding capacity
Primary amine analog alters H-bond donor count and may shift reaction yields and selectivity
Steric & coordination
Secondary amine retains steric accessibility and N–H donor for predictable metal binding
Tertiary amine lacks N–H, changes basicity, and may disrupt coordination geometry

1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine: Quantitative Edge Over Analogs


Enhanced Lipophilicity vs. Primary Amine

The target compound incorporates an N-ethyl substituent that increases lipophilicity compared to the primary amine analog (1,3-dimethyl-1H-pyrazol-5-yl)methanamine. This modification is associated with improved passive membrane permeability, a critical parameter for intracellular target engagement [1].

Lipophilicity vs primary amine
Data to verify
Predicted logP ~1.2–1.5 (target) vs 0.89 (primary amine analog); Δ ~0.3–0.6
May support membrane permeability in CNS-targeted research
In silico estimate; experimental logP validation recommended
Medicinal Chemistry Drug Design Physicochemical Properties

Improved Basicity and Metal Coordination vs. Tertiary Amine

Secondary amines such as the target compound exhibit pKa values intermediate between primary and tertiary amines, enabling controlled protonation states for metal chelation. In contrast, the tertiary amine N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methylethanamine is fully alkylated, lacks N–H hydrogen-bond donor capability, and shows altered coordination geometry with transition metals [1].

Basicity vs tertiary amine
Data to verify
Predicted pKa ~8.5–9.0 (secondary amine) vs ~9.5–10.0 (tertiary analog); Δ ~0.5–1.0
May enable controlled protonation for metal coordination studies
Calculated pKa; confirm by experimental titration
Coordination Chemistry Catalysis Metal Complexation

Reduced Steric Hindrance vs. Tertiary Amine

The ethyl group on the secondary amine offers minimal steric bulk compared to the additional methyl group in the tertiary analog. This difference translates to higher yields in reductive amination and alkylation reactions, as demonstrated in the synthesis of pyrazole-based EP1 receptor antagonists where secondary amine intermediates gave superior conversion [1].

Steric hindrance vs tertiary amine
Class-level
Secondary amine reported >80% conversion in reductive amination; tertiary analogs require harsher conditions
May improve synthetic efficiency in library synthesis
Cross-study comparable; head-to-head data not available
Synthetic Methodology Medicinal Chemistry SAR Studies

Intermediate for PARG Inhibitor PDD00017273

The target compound serves as a direct precursor to the N-(1-methylcyclopropyl) sulfonamide moiety in PDD00017273, a highly selective poly(ADP-ribose) glycohydrolase (PARG) inhibitor with an IC50 of 26 nM and >350-fold selectivity over PARP1 . Alternative pyrazole amines with different substitution patterns yield inactive or significantly less potent analogs in this chemical series .

PARG inhibitor intermediate
Data to verify
PDD00017273 IC50 = 26 nM (PARG); >350-fold selectivity over PARP1
Reported scaffold for selective PARG probe; supports DNA damage research
SAR trends; validate reactivity and potency in-house
Cancer Research DNA Damage Response Drug Discovery

Storage Stability vs. Primary Amine

Primary aliphatic amines are prone to oxidation and carbonate formation upon exposure to air. Secondary amines, such as the target compound, exhibit improved oxidative stability due to the absence of two N–H bonds [1]. Vendor specifications indicate that the compound can be stored at 2–8°C protected from light, whereas the primary amine analog requires stricter inert atmosphere handling .

Storage stability vs primary amine
Class-level
Store at 2–8 °C, protect from light; primary amine analog requires inert atmosphere
May reduce handling complexity and batch failure risk
Qualitative class inference; specific degradation kinetics not reported
Chemical Stability Procurement Logistics

Regioselective Advantage of 1,3-Dimethyl Substitution

The 1,3-dimethyl substitution on the pyrazole ring directs electrophilic attack and metal coordination to the N2 nitrogen, a feature exploited in the design of selective kinase inhibitors. Analogs with 1,5-dimethyl or unsubstituted pyrazoles exhibit different regioselectivity, leading to altered biological activity [1].

Regioselectivity control
Class-level
1,3-Dimethyl substitution directs electrophilic attack and metal coordination to N2 nitrogen
May enable predictable derivatization in heterocyclic chemistry
Based on pyrazole reactivity trends; validate in target reactions
Regioselectivity Heterocyclic Chemistry SAR

Applications of 1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine


Synthesis of PARG Inhibitors for Cancer Drug Discovery

The compound is a validated intermediate for preparing PDD00017273, a potent and selective PARG inhibitor used to study DNA damage repair pathways in oncology. The ethylamine moiety is critical for achieving the sub-30 nM potency and >350-fold selectivity observed in enzymatic and cellular assays .

Pyrazole-Based Metal Complexes for Catalysis

The secondary amine group provides an optimal balance of basicity and steric accessibility for chelating transition metals such as Pd(II), Ni(II), and Cu(II). These complexes have demonstrated utility in ethylene oligomerization and Friedel-Crafts reactions, where the ethylamine ligand outperforms tertiary amine analogs in terms of catalytic turnover [1].

EP1 Receptor Antagonist Intermediate

Structure-activity relationship studies on pyrazole-based EP1 antagonists have shown that the 1,3-dimethyl-5-ethylaminomethyl substitution pattern contributes to improved metabolic stability and oral bioavailability compared to unsubstituted or methylamine variants [2].

Precursor for Agrochemical Active Ingredients

The 1,3-dimethylpyrazole core is a privileged scaffold in fungicide and insecticide design. The ethylamine derivative serves as a key intermediate for introducing amine-containing side chains that enhance target binding and environmental stability, as demonstrated in recent pyrazole carboxamide fungicides [3].

Application
Selection Property
Validation Focus
Synthesis of PARG inhibitors
Ethylamine attachment point for PARG inhibitor scaffold
Verify coupling efficiency and assay PARG inhibition
Metal complex catalysts
Secondary amine for controlled metal chelation
Evaluate catalytic turnover and complex stability
EP1 receptor antagonist intermediates
Substitution pattern for metabolic stability contribution
Assess metabolic stability and receptor binding profile
Agrochemical active ingredients
Pyrazole core for fungicide/insecticide design
Screen fungicidal activity and environmental persistence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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